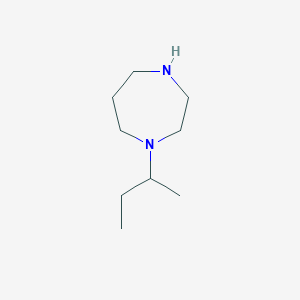![molecular formula C12H18BrNO2 B6352999 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol CAS No. 1019551-83-7](/img/structure/B6352999.png)
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol, also known as 2-BAM-6-M, is a phenolic compound found in various plant species. It is a secondary metabolite, which means it is produced by the plant as a defensive mechanism against pathogens and other environmental stressors. In addition, 2-BAM-6-M has recently been studied for its potential biological and medicinal applications.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is related to compounds that have been studied for their environmental presence and potential toxicological effects. For example, tribromophenol, a structurally similar compound, has been extensively researched for its environmental concentrations, toxicokinetics, and toxicodynamics. It is a byproduct in the synthesis of brominated flame retardants and has been detected ubiquitously in the environment, including aquatic matrices, house dust, and foodstuff, posing potential risks due to its toxicokinetics and dynamics that are not fully understood yet (Koch & Sures, 2018).
Role in Flavor and Food Chemistry
Compounds with branched chain aldehydes, similar in structure to the 2-Bromo compound, play a significant role in food chemistry, especially as flavor compounds in both fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids and their influence on food flavor have been reviewed, highlighting the complexity of metabolic conversions and the interplay of microbial and food composition in flavor formation (Smit, Engels, & Smit, 2009).
Sorption and Environmental Behavior
The environmental behavior of phenoxy herbicides, which share some structural similarities with 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol, has been extensively studied. These compounds exhibit complex sorption dynamics in soil, organic matter, and minerals, influenced by soil parameters such as pH and organic carbon content. Understanding these interactions is crucial for assessing the environmental impact and fate of such compounds (Werner, Garratt, & Pigott, 2012).
Potential in Synthetic Organic Chemistry
The compound's structure suggests potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. Studies on lignin model compounds, for instance, have explored mechanisms of bond cleavage during acidolysis, shedding light on the potential of such compounds in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).
Wirkmechanismus
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is known as a small molecule inhibitor of PTP1B. PTP1B is a protein tyrosine phosphatase that regulates insulin signaling.
Zukünftige Richtungen
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol has potential applications in medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has been implicated in the pathogenesis of type 2 diabetes and obesity, suggesting potential future directions in these areas of research.
Eigenschaften
IUPAC Name |
2-bromo-4-[(butan-2-ylamino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-4-8(2)14-7-9-5-10(13)12(15)11(6-9)16-3/h5-6,8,14-15H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWKJUTOKFGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)
